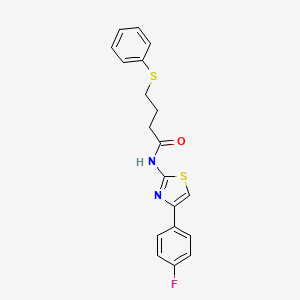
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction.
Attachment of the Phenylthio Group: This step might involve a nucleophilic substitution reaction where a phenylthio group is attached to the butanamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions could be used to modify the thiazole ring or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to introduce new groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学研究应用
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function and affecting cellular pathways.
相似化合物的比较
Similar Compounds
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-(4-bromophenyl)thiazol-2-yl)-4-(phenylthio)butanamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(phenylthio)butanamide might confer unique properties such as increased metabolic stability or altered biological activity compared to its chloro or bromo analogs.
属性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS2/c20-15-10-8-14(9-11-15)17-13-25-19(21-17)22-18(23)7-4-12-24-16-5-2-1-3-6-16/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBUMHDHCJNWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
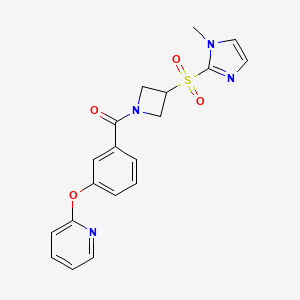
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2640852.png)
![3-Methyl-2-[2-(propan-2-yl)phenoxy]butanoic acid](/img/structure/B2640855.png)
![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2640857.png)
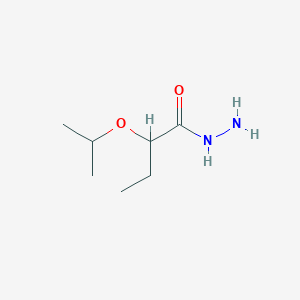
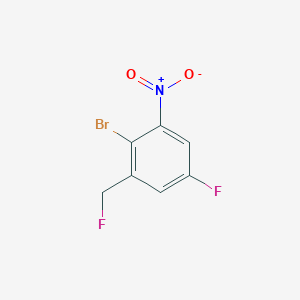
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2640861.png)
![1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2640862.png)
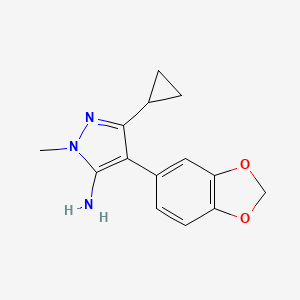
![5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2640867.png)
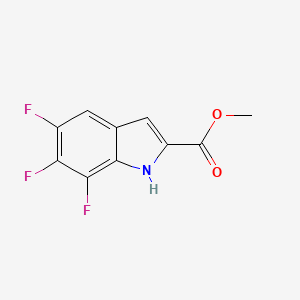
![N-[3-hydroxy-3-(oxan-4-yl)propyl]adamantane-1-carboxamide](/img/structure/B2640869.png)
![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)
